molecular formula C8H14N2O2 B13328683 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one

Cat. No.: B13328683
M. Wt: 170.21 g/mol
InChI Key: OJTKEOATCNOGGW-UHFFFAOYSA-N
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Description

9-Methyl-6-oxa-2,9-diazaspiro[45]decan-8-one is a chemical compound with the molecular formula C8H14N2O2 It is known for its unique spiro structure, which includes a spirocyclic ring system containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both nitrogen and oxygen functionalities. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-oxa-3,8-diazaspiro[4.5]decan-2-one
  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride

Uniqueness

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one

InChI

InChI=1S/C8H14N2O2/c1-10-6-8(2-3-9-5-8)12-4-7(10)11/h9H,2-6H2,1H3

InChI Key

OJTKEOATCNOGGW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCNC2)OCC1=O

Origin of Product

United States

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